Dimethyl phenyl phosphate
CAS No.: 10113-28-7
Cat. No.: VC21253488
Molecular Formula: C8H11O4P
Molecular Weight: 202.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10113-28-7 |
---|---|
Molecular Formula | C8H11O4P |
Molecular Weight | 202.14 g/mol |
IUPAC Name | dimethyl phenyl phosphate |
Standard InChI | InChI=1S/C8H11O4P/c1-10-13(9,11-2)12-8-6-4-3-5-7-8/h3-7H,1-2H3 |
Standard InChI Key | XTBBZRRBOAVBRA-UHFFFAOYSA-N |
SMILES | COP(=O)(OC)OC1=CC=CC=C1 |
Canonical SMILES | COP(=O)(OC)OC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Identification
Dimethyl phenyl phosphate is characterized by the molecular formula C₈H₁₁O₄P and has a precise molecular weight of 202.1443 atomic mass units. The compound possesses a unique IUPAC Standard InChIKey identifier (XTBBZRRBOAVBRA-UHFFFAOYSA-N), which serves as its chemical fingerprint in standardized databases and facilitates cross-referencing across chemical information systems . The structure consists of a central phosphorus atom with three attached groups via oxygen atoms—two methoxy groups and one phenoxy group—creating the characteristic phosphate ester arrangement.
Analytical Characterization
Gas Chromatographic Behavior
Gas chromatography represents a primary analytical method for the detection and quantification of dimethyl phenyl phosphate. The compound's behavior in chromatographic systems is characterized through Kovats' retention indices (RI), which provide standardized measures that enable reliable identification regardless of specific instrument parameters .
Retention Characteristics on Different Column Types
The retention behavior of dimethyl phenyl phosphate varies significantly between polar and non-polar chromatographic environments. This differential retention pattern serves as a valuable diagnostic feature for analytical chemists working with complex mixtures containing organophosphate compounds .
Non-Polar Column Retention
When analyzed on a non-polar OV-101 capillary column at 200°C isothermal conditions, dimethyl phenyl phosphate exhibits a Kovats' retention index of 1420. These measurements were performed using nitrogen as the carrier gas on a column with dimensions of 30 meters length and 0.32 mm diameter, as documented by Gandhe et al. in their 1990 publication .
Tabulated Chromatographic Data
The following tables present the documented gas chromatography parameters and retention indices for dimethyl phenyl phosphate under isothermal conditions:
Table 1: Kovats' Retention Indices on Non-Polar Column under Isothermal Conditions
Column type | Active phase | Temperature (°C) | Retention Index | Reference | Comment |
---|---|---|---|---|---|
Capillary | OV-101 | 200 | 1420 | Gandhe, Purnanand, et al., 1990 | N₂; Column length: 30 m; Column diameter: 0.32 mm |
Table 2: Kovats' Retention Indices on Polar Column under Isothermal Conditions
Column type | Active phase | Temperature (°C) | Retention Index | Reference | Comment |
---|---|---|---|---|---|
Capillary | DB-Wax | 200 | 2140 | Gandhe, Purnanand, et al., 1990 | N₂; Column length: 30 m; Column diameter: 0.32 mm |
Research Applications
Structure-Activity Relationship Studies
The primary research application of dimethyl phenyl phosphate documented in the scientific literature relates to quantitative structure-activity relationship (QSAR) studies. Gandhe et al. (1990) utilized the compound in their research titled "Use of gas chromatographic retention indices for quantitative structure activity relationship studies of dialkyl phenyl phosphates," published in Pesticide Science (volume 29, issue 4, pages 379-385) .
Significance in QSAR Investigations
In QSAR research, scientists establish mathematical correlations between chemical structures and their biological or physicochemical properties. The gas chromatographic retention indices of dimethyl phenyl phosphate serve as molecular descriptors that can be correlated with various properties, potentially including toxicity, environmental persistence, or biological activity. These correlations help researchers predict properties of related compounds and understand the fundamental relationships between molecular structure and function .
Analytical Reference Standard Applications
Comparison with Related Compounds
Organophosphate Compound Family Relationships
Dimethyl phenyl phosphate belongs to the broader family of organophosphate esters, which share a common phosphate center with varying organic substituents. While specific comparative data is limited in the available research, the compound's structure suggests it would demonstrate chemical behavior intermediate between fully alkylated phosphates (such as trimethyl phosphate) and more extensively arylated phosphates (such as triphenyl phosphate) .
Structure-Property Considerations
The presence of both methyl and phenyl substituents in dimethyl phenyl phosphate creates a unique electronic and steric environment around the phosphate center. This hybrid structure likely contributes to distinctive chemical reactivity patterns, hydrolytic stability, and physical properties compared to symmetrically substituted phosphate esters. The substantial difference in retention indices between polar and non-polar chromatographic columns further supports this structural uniqueness and its impact on molecular interactions .
Dimethyl phenyl phosphate represents an organophosphate compound with well-documented chromatographic properties and applications in structure-activity relationship studies. The available analytical data provides valuable insights into its chromatographic behavior on different column types, making it useful for analytical chemistry applications and reference purposes.
The compound's role in quantitative structure-activity relationship studies, as demonstrated by Gandhe et al. (1990), highlights its importance in understanding the relationships between molecular structure and various properties of organophosphate compounds. This application has potential significance for fields ranging from pesticide development to environmental chemistry and toxicology.
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